20-Hydroxypregn-4-en-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

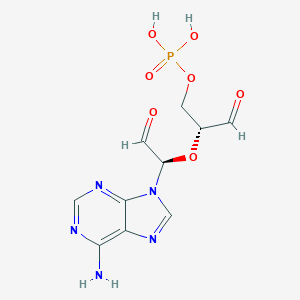

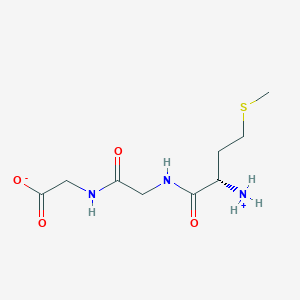

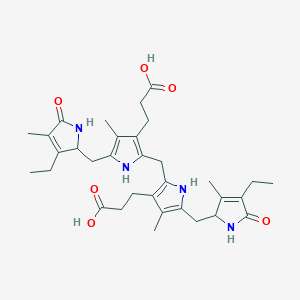

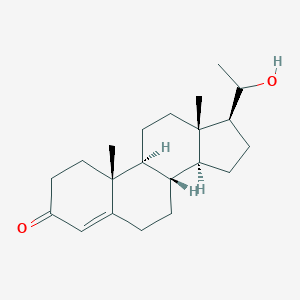

20-Hydroxypregn-4-en-3-one is a steroid hormone that is synthesized in the adrenal gland and gonads. It is also known as 20-OHP or 20-hydroxyprogesterone. This hormone plays a crucial role in the regulation of the reproductive system and the development of the fetus during pregnancy.

Applications De Recherche Scientifique

Assay Development and Analytical Techniques

- A double isotope derivative method was developed for estimating progesterone and 20α-hydroxypregn-4-en-3-one in biological fluids and tissues, providing a way to measure these compounds accurately in various studies (Wiest, 1967).

- An alternative method using gas chromatography for the determination of progesterone and 20α-hydroxypregn-4-en-3-one in biological material was developed, enhancing the sensitivity and accuracy in progestin investigations (Wyngarden et al., 1964).

Biochemical Interactions and Properties

- The steroid 20α-hydroxypregn-4-en-3-one was identified as an interfering fluorogen in the assay of corticosterone, highlighting its similar fluorescence properties to corticosterone in concentrated sulphuric acid and its potential to interfere with corticosterone assays (Callard et al., 1965).

- Research on rat medial basal hypothalamus showed the conversion of 20α-hydroxypregn-4-en-3-one to other compounds, indicating the presence of specific enzymes and pathways within the hypothalamus (Nowak & Karavolas, 1974).

Physiological and Developmental Studies

- The presence of 20α-hydroxypregn-4-en-3-one was found in urine of male infants within 24 hours after delivery, providing insights into neonatal steroid metabolism and its potential physiological roles (Maeyama et al., 1968).

- A study explored the effect of 20α-hydroxypregn-4-en-3-one on mating behavior in spayed female rats, contributing to the understanding of the role of this steroid in reproductive behavior (Langford & Hilliard, 1967).

- The function of 20α-hydroxypregn-4-en-3-one during parturition in rats was investigated, indicating its lack of biological influence on the ovaries, uteri, or pituitaries of pregnant rats (Wiest, 1968).

Pharmacological and Biochemical Synthesis

- A study on the synthesis of biologically active pregnane derivatives including 20α-hydroxypregn-4-en-3-one revealed the potential for creating novel compounds with potential pharmacological applications (Sethi et al., 2013).

Propriétés

Numéro CAS |

15114-79-1 |

|---|---|

Nom du produit |

20-Hydroxypregn-4-en-3-one |

Formule moléculaire |

C21H32O2 |

Poids moléculaire |

316.5 g/mol |

Nom IUPAC |

(8S,9S,10R,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13?,16-,17+,18-,19-,20-,21+/m0/s1 |

Clé InChI |

RWBRUCCWZPSBFC-HWSYHKBZSA-N |

SMILES isomérique |

CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

SMILES canonique |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Synonymes |

20 beta-dihydroprogesterone 20 beta-dihydroprogesterone, (20R)-isomer 20 beta-hydroxypregn-4-en-3-one |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.